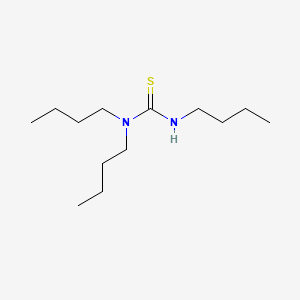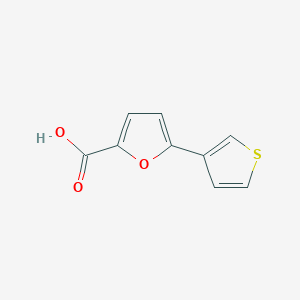
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H18O2S and a molecular weight of 214.32 g/mol This compound is characterized by the presence of a cyclohexane ring substituted with an ethylthio group and a propyl group at the 5-position, and two keto groups at the 1 and 3 positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves multiple steps :
Starting Material: The synthesis begins with butenal (crotonaldehyde) as the starting material.
Formation of Intermediate: Butenal reacts with ethanethiol in the presence of a tertiary amine catalyst to form 3-ethylthiobutanal.
Cyclization: The intermediate 3-ethylthiobutanal is then reacted with ethyl acetoacetate and sodium ethoxide in ethanol under reflux conditions for 18 hours to form 6-ethylthio-3-hepten-2-one.
Final Product: The final step involves the reaction of 6-ethylthio-3-hepten-2-one with dimethyl malonate, followed by cyclization to form 4-carbonyl ethoxy-5-(2-(ethylthio)propyl)-1,3-cyclohexanedione.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ethylthio group and keto groups play a crucial role in its reactivity and interactions with biological molecules . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-(Ethylthio)propyl)-2-propionyl-1,3-cyclohexanedione
- 1,3-Cyclohexanedione, 5-(2-(ethylthio)propyl)-2-(1-oxopropyl)-
Uniqueness
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both ethylthio and keto groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
87476-15-1 |
|---|---|
Molekularformel |
C11H18O2S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LOCUWOGARRGULQ-UHFFFAOYSA-N |
SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
Kanonische SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)







![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)

